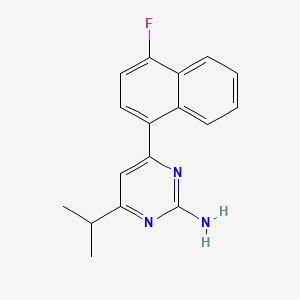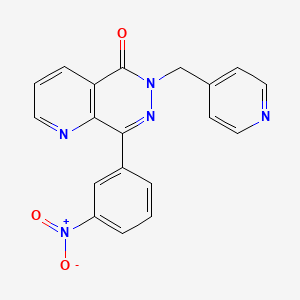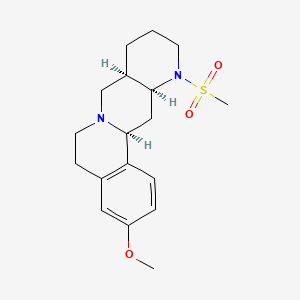![molecular formula C33H40N10O7S2 B1680116 1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B1680116.png)
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid
Overview
Description
Mechanism of Action
Target of Action
NSC 109555 ditosylate is a selective, reversible, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2) . Chk2 is a protein kinase that is activated in response to DNA damage and is involved in cell cycle arrest, DNA repair, and apoptosis.
Mode of Action
The compound interacts with Chk2 in an ATP-competitive manner, meaning it competes with ATP for binding to the kinase, thereby inhibiting its activity . This inhibition results in the prevention of histone H1 phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by NSC 109555 ditosylate is the DNA damage response pathway. By inhibiting Chk2, the compound disrupts the normal response to DNA damage, which can lead to changes in cell cycle progression and DNA repair mechanisms .
Result of Action
The inhibition of Chk2 by NSC 109555 ditosylate leads to a decrease in histone H1 phosphorylation and attenuation of mitochondrial ATP synthesis . Additionally, the compound exhibits antiproliferative activity in a number of leukemias in vivo .
Biochemical Analysis
Biochemical Properties
NSC 109555 ditosylate interacts with Chk2, a checkpoint kinase, in biochemical reactions . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the enzyme . This interaction inhibits the phosphorylation of histone H1, a protein involved in the structure of the DNA helix .
Cellular Effects
In terms of cellular effects, NSC 109555 ditosylate has been shown to attenuate mitochondrial ATP synthesis This suggests that it may influence cell function by affecting energy production within the cell
Molecular Mechanism
The molecular mechanism of NSC 109555 ditosylate involves its binding to the active site of the Chk2 enzyme . This binding prevents the enzyme from phosphorylating its substrates, thereby inhibiting its activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 109555 ditosylate involves the reaction of 2,2’-[Carbonylbis(imino-4,1-phenyleneethylidyne)]bishydrazinecarboximidamide with 4-methylbenzenesulfonate. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of NSC 109555 ditosylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and efficiency. The compound is stored at -20°C to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
NSC 109555 ditosylate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually conducted in aqueous or organic solvents at elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
NSC 109555 ditosylate has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of checkpoint kinase 2 and its effects on cellular processes.
Biology: The compound is employed in research on cell cycle regulation, DNA damage response, and apoptosis.
Medicine: NSC 109555 ditosylate is investigated for its potential therapeutic applications in cancer treatment, particularly in leukemia.
Industry: It is used in the development of new drugs and as a reference standard in quality control laboratories
Comparison with Similar Compounds
Similar Compounds
NSC 109555: The parent compound without the ditosylate group.
DDUG: Another name for NSC 109555 ditosylate.
Chk2 Inhibitors: Other compounds that inhibit checkpoint kinase 2, such as PV1019 and CCT241533
Uniqueness
NSC 109555 ditosylate is unique due to its high selectivity and potency as a Chk2 inhibitor. Unlike other Chk2 inhibitors, it does not affect a range of other kinases, including checkpoint kinase 1 (Chk1). This selectivity makes it a valuable tool for studying Chk2-specific pathways and developing targeted cancer therapies .
Properties
IUPAC Name |
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQGNVANOSOABS-XMDRLFCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N10O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


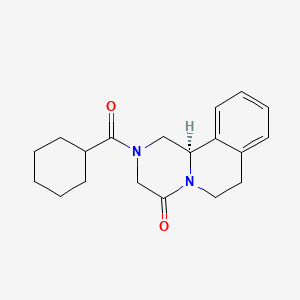
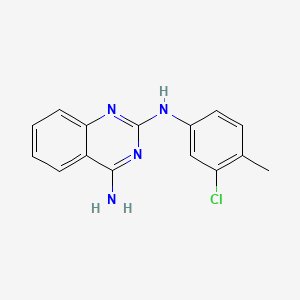
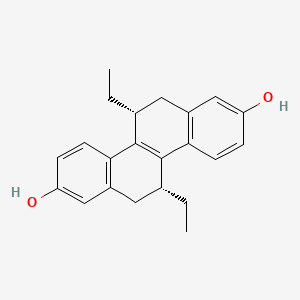
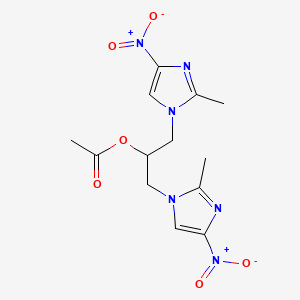
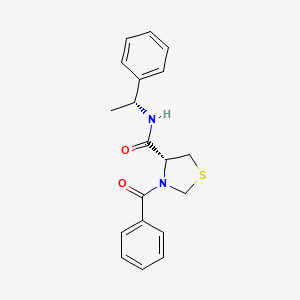
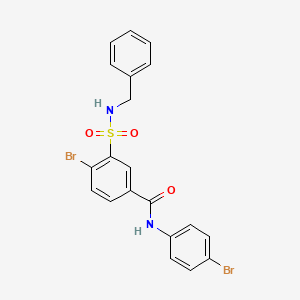
![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1680045.png)
![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)
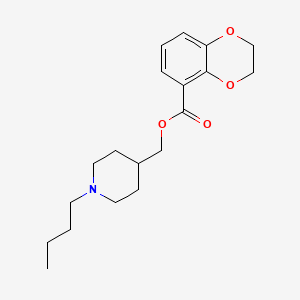
![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)
